molecular formula C20H20N2O2S2 B7755999 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone

1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B7755999
M. Wt: 384.5 g/mol
InChI Key: YXQQRNHHNOVZDT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and benzothieno[2,3-d]pyrimidine intermediates. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the ethanone group.

    Cyclization reactions: to form the benzothieno[2,3-d]pyrimidine ring system.

    Sulfur-based coupling reactions: to attach the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to obtain high-purity products.

    Process optimization: to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethanone group can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Inhibition of enzyme activity: Binding to the active site of enzymes.

    Receptor modulation: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone: A closely related compound with slight structural variations.

    2,4-Dimethylphenyl derivatives: Compounds with similar aromatic structures.

    Benzothieno[2,3-d]pyrimidine derivatives: Compounds with similar heterocyclic ring systems.

Uniqueness

The uniqueness of 1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-11-7-8-13(12(2)9-11)15(23)10-25-20-21-18(24)17-14-5-3-4-6-16(14)26-19(17)22-20/h7-9H,3-6,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQQRNHHNOVZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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